Cas no 1334493-76-3 (tert-Butyl1,3-dioxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate)

Technical Introduction: tert-Butyl 1,3-dioxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate is a protected heterocyclic compound featuring a fused pyrrolidine-pyridine scaffold with a Boc (tert-butoxycarbonyl) protecting group. This structure is valuable in organic synthesis, particularly in the preparation of pharmacologically active intermediates. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, enabling controlled functionalization. The rigid bicyclic framework and carbonyl functionalities make it a versatile precursor for constructing complex nitrogen-containing molecules. Its high purity and well-defined reactivity profile ensure reproducibility in multi-step syntheses, making it advantageous for medicinal chemistry and peptide mimetic applications.
tert-Butyl1,3-dioxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate structure
1334493-76-3 structure
商品名:tert-Butyl1,3-dioxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate
CAS番号:1334493-76-3
MF:C12H18N2O4
メガワット:254.282323360443
CID:5217390

tert-Butyl1,3-dioxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-Butyl1,3-dioxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate
    • tert-Butyl 1,3-dioxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate
    • 1,3-Dioxo-octahydro-pyrrolo[3,4-c]pyridine-5-carboxylic acid tert-butyl ester
    • インチ: 1S/C12H18N2O4/c1-12(2,3)18-11(17)14-5-4-7-8(6-14)10(16)13-9(7)15/h7-8H,4-6H2,1-3H3,(H,13,15,16)
    • InChIKey: ZTUGCYDYDGOCHZ-UHFFFAOYSA-N
    • ほほえんだ: O(C(C)(C)C)C(N1CCC2C(NC(C2C1)=O)=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 399
  • トポロジー分子極性表面積: 75.7
  • 疎水性パラメータ計算基準値(XlogP): 0

tert-Butyl1,3-dioxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1672260-5g
Tert-butyl 1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate
1334493-76-3 98%
5g
¥24624.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1672260-1g
Tert-butyl 1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate
1334493-76-3 98%
1g
¥12694.00 2024-08-09
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD610496-1g
tert-Butyl 1,3-dioxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate
1334493-76-3 97%
1g
¥5593.0 2023-04-03
Chemenu
CM494297-1g
tert-Butyl1,3-dioxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate
1334493-76-3 97%
1g
$808 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1672260-10g
Tert-butyl 1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate
1334493-76-3 98%
10g
¥31508.00 2024-08-09

tert-Butyl1,3-dioxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate 関連文献

tert-Butyl1,3-dioxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylateに関する追加情報

Professional Introduction to Compound CAS No. 1334493-76-3 and Product Name: tert-Butyl1,3-dioxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate

The compound with the CAS number 1334493-76-3 and the product name tert-Butyl1,3-dioxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their unique structural features and potential biological activities. The presence of a dioxo group and a pyrrolo[3,4-c]pyridine core suggests a rich chemical space for interaction with biological targets, making it a promising candidate for further exploration in drug discovery.

In recent years, the development of novel heterocyclic compounds has been a focal point in medicinal chemistry, particularly those incorporating fused rings that can enhance binding affinity and selectivity. The tert-butyl1,3-dioxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate structure is particularly intriguing due to its ability to mimic the binding pockets of various enzymes and receptors. This has led to its investigation as a potential scaffold for the development of new therapeutic agents.

One of the most compelling aspects of this compound is its structural complexity, which allows for multiple points of interaction with biological systems. The dioxo group, in particular, is known for its ability to engage in hydrogen bonding and hydrophobic interactions, which are critical for the design of high-affinity ligands. Additionally, the hexahydro moiety provides a rigid framework that can stabilize the conformation of the molecule, further enhancing its binding properties.

Recent studies have demonstrated that derivatives of tert-butyl1,3-dioxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate exhibit promising activity against various biological targets. For instance, research has shown that certain analogs of this compound can inhibit the activity of enzymes involved in inflammatory pathways. This has significant implications for the development of new anti-inflammatory drugs that could address unmet medical needs.

The synthesis of this compound involves a series of well-established organic reactions that highlight its accessibility despite its complex structure. The introduction of the tert-butyl carboxylate group at the 5-position provides stability and modularity, allowing for further derivatization and optimization. This flexibility is crucial for drug discovery efforts, as it enables chemists to fine-tune the properties of the molecule to achieve desired pharmacological effects.

In addition to its potential therapeutic applications, this compound has also been explored as a tool in chemical biology research. Its unique structural features make it an excellent candidate for studying protein-ligand interactions at a molecular level. By using this compound as a probe, researchers can gain insights into the mechanisms by which drugs interact with their targets, which can inform the design of more effective therapeutic agents.

The future prospects for this compound are bright, with ongoing research focusing on expanding its chemical space and exploring new biological activities. Advances in computational chemistry and high-throughput screening technologies are expected to accelerate the discovery process by enabling rapid evaluation of large libraries of derivatives. This approach could lead to the identification of novel analogs with enhanced potency and selectivity.

Furthermore, the sustainability aspect of developing such compounds is an important consideration in modern drug discovery. Efforts are being made to optimize synthetic routes to minimize waste and reduce environmental impact. By employing green chemistry principles and innovative catalytic methods, researchers can ensure that the production of these valuable molecules is both efficient and environmentally responsible.

In conclusion, tert-butyl1,3-dioxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate (CAS No. 1334493-76-3) represents a significant advancement in pharmaceutical chemistry with substantial potential for therapeutic applications. Its unique structural features and promising biological activities make it a valuable scaffold for drug discovery efforts. As research continues to uncover new insights into its properties and applications, this compound is poised to play an important role in shaping the future of medicine.

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